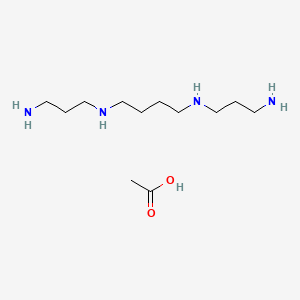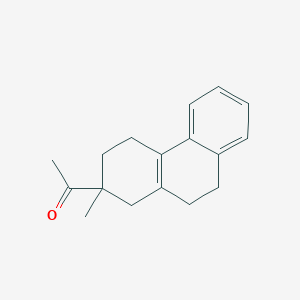silane CAS No. 65923-70-8](/img/structure/B14465391.png)
[2-(2-Bromophenyl)ethyl](trichloro)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromophenyl)ethylsilane: is an organosilicon compound characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further bonded to a trichlorosilane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)ethylsilane typically involves the reaction of 2-bromophenylethyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of 2-(2-Bromophenyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The trichlorosilane group in 2-(2-Bromophenyl)ethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, leading to the formation of corresponding silane derivatives.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The ethyl chain can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Alcohols, amines, thiols; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Substitution: Silane derivatives with various functional groups.
Reduction: 2-(2-Phenyl)ethylsilane.
Oxidation: [2-(2-Bromophenyl)acetaldehyde] or [2-(2-Bromophenyl)acetic acid].
科学研究应用
Chemistry:
Organic Synthesis: 2-(2-Bromophenyl)ethylsilane is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: It is employed in the preparation of silicon-based polymers and resins with enhanced thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry:
Coatings and Adhesives: It is used in the formulation of high-performance coatings and adhesives due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of 2-(2-Bromophenyl)ethylsilane involves its interaction with specific molecular targets, primarily through the formation of covalent bonds. The trichlorosilane group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds.
相似化合物的比较
- 2-(2-Chlorophenyl)ethylsilane
- 2-(2-Fluorophenyl)ethylsilane
- 2-(2-Iodophenyl)ethylsilane
Comparison:
- Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the reactivity of the compound. Bromine, being larger and less electronegative than chlorine and fluorine, imparts unique reactivity patterns to 2-(2-Bromophenyl)ethylsilane.
- Applications: While all these compounds can be used in similar applications, the specific properties of 2-(2-Bromophenyl)ethylsilane, such as its reactivity and stability, make it particularly suitable for certain specialized applications in organic synthesis and materials science.
属性
IUPAC Name |
2-(2-bromophenyl)ethyl-trichlorosilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl3Si/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMNSXKCRKEJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40793000 |
Source


|
| Record name | [2-(2-Bromophenyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-70-8 |
Source


|
| Record name | [2-(2-Bromophenyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
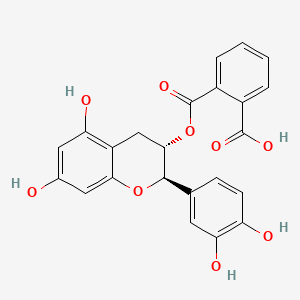
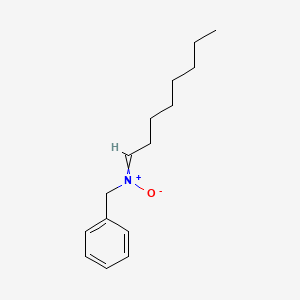
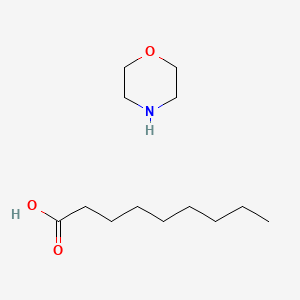


![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
